molecular formula C23H25N3O3 B8756562 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one?

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one?

Cat. No.: B8756562
M. Wt: 391.5 g/mol
InChI Key: FJVQNSDTSROABN-UHFFFAOYSA-N
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Description

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? is a complex organic compound with a molecular formula of C23H25N3O3. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? typically involves multiple steps. One common method includes the acylation of nitroaniline with chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine. The key step involves the reduction of the amide carbonyl group using borane-dimethyl sulfide complex (BH3·S(CH3)2), and finally, the construction of the isoquinoline ring through reaction with trimethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines.

Scientific Research Applications

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to other bioactive isoquinolines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

InChI

InChI=1S/C23H25N3O3/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21/h8-12H,6-7H2,1-5H3,(H,24,25,27)

InChI Key

FJVQNSDTSROABN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C

Origin of Product

United States

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